molecular formula C10H13BrO B1333573 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene CAS No. 37136-92-8

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

Cat. No. B1333573
CAS RN: 37136-92-8
M. Wt: 229.11 g/mol
InChI Key: MSKAVXYLXIUCJP-UHFFFAOYSA-N
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Description

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, also known as 2-Bromo-1,3-dimethoxybenzene, is an organobromine compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of approximately 150°C and a melting point of -20°C. The compound has been used in the synthesis of a variety of compounds, including steroids, amines, and other aromatic compounds. It has also been used as a reagent for the synthesis of organic compounds and in the determination of the structure of organic compounds.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene and similar compounds are pivotal in the synthesis of various organic compounds. They are often used as intermediates in the preparation of anti-inflammatory agents and other pharmaceuticals. For example, Xu and He (2010) describe the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in non-steroidal anti-inflammatory drugs (Wei-Ming Xu & Hong-Qiang He, 2010). Tani et al. (1992) discuss the bromination of ethyl methoxyindole-2-carboxylates, showing the reactivity of compounds similar to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene in organic synthesis (Masanobu Tani et al., 1992).

Photodynamic Therapy and Cancer Treatment

Compounds structurally related to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene have been explored in photodynamic therapy, particularly in the treatment of cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for potential use in photodynamic cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Chemical Synthesis Processes

The use of bromo-ethoxy derivatives in chemical synthesis is notable for its versatility and efficiency. For instance, Nocquet‐Thibault et al. (2013) utilized these derivatives for the ethoxybromination of enamides, demonstrating their broad application in chemical transformations (S. Nocquet‐Thibault et al., 2013).

Industrial Processes and Manufacturing

In the industrial sector, similar bromo-ethoxy compounds are key intermediates in manufacturing therapeutic agents. Zhang et al. (2022) discuss the scale-up of a key intermediate for the synthesis of SGLT2 inhibitors, showcasing the role of these compounds in large-scale pharmaceutical production (Yi Zhang et al., 2022).

Gas Chromatography Applications

Jiang Qin (2005) provides insights into the use of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene in gas chromatography, highlighting its utility in the separation and determination of position isomers (Jiang Qin, 2005).

properties

IUPAC Name

2-(2-bromoethoxy)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKAVXYLXIUCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368721
Record name 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

CAS RN

37136-92-8
Record name 2-(2-Bromoethoxy)-1,3-dimethylbenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=37136-92-8
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Record name 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethoxy)-1,3-dimethylbenzene
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Synthesis routes and methods I

Procedure details

To a solution containing sodium hydroxide (80 g) in water (1 liter) and ethanol (0.5 liter) are added 2,6-dimethyl-phenol (245 g) dissolved in ethanol (0.5 liter), and then dibromoethane (750 g). The mixture is refluxed for 48 hours, under vigorous stirring. It is then extracted with methylene chloride. After washing with dilute aqueous sodium hydroxide and then with water, the solvent is evaporated in vacuo. 2(2,6-Dimethyl-phenoxy)-1-bromo-ethane boils at 148°-150° C./25 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,6 Dimethylphenol (2 mmol) was reacted with 1,2-dibromoethane (10 eq) as described in Step 2A to yield the titled compound.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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